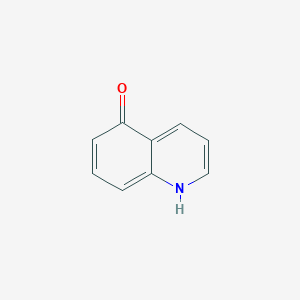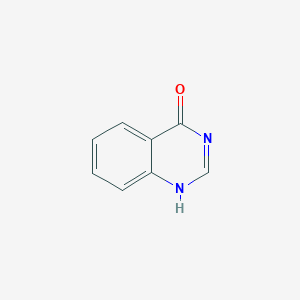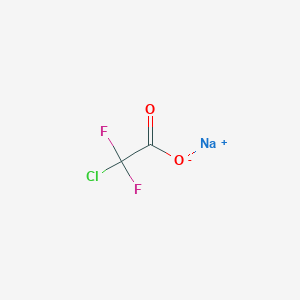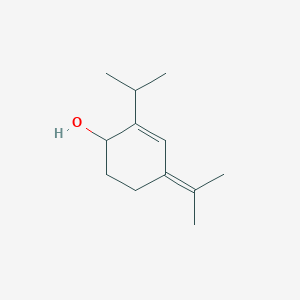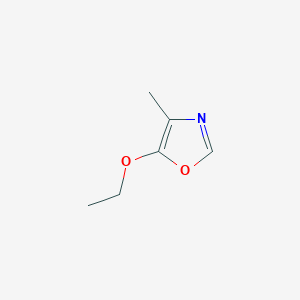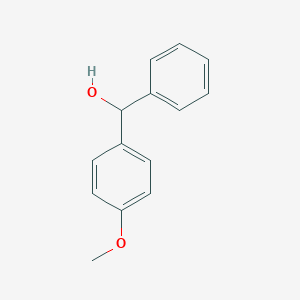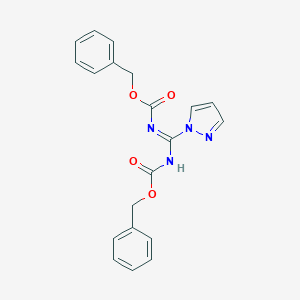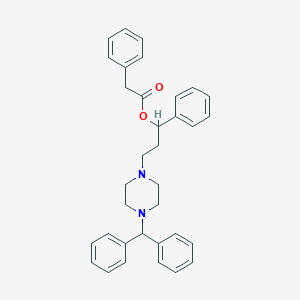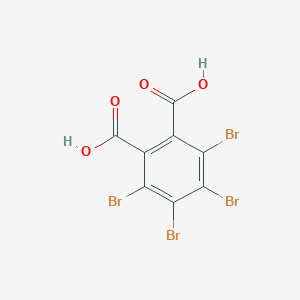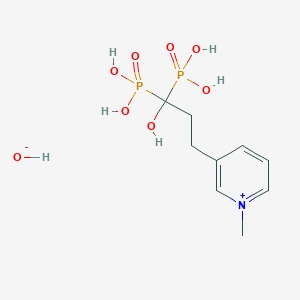
苄基丙二酸
概述
描述
科学研究应用
Benzylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Benzylmalonic acid derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of benzylmalonic acid derivatives.
Industry: It is used in the production of polymers and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Benzylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH2(COOH)2+C6H5CH2Cl→C6H5CH2CH(COOH)2+NaCl
Industrial Production Methods: In an industrial setting, benzylmalonic acid can be produced by the same alkylation method but on a larger scale. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: Benzylmalonic acid can undergo oxidation reactions to form benzylmalonate derivatives.
Reduction: Reduction of benzylmalonic acid can yield benzylmalonic acid esters.
Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed:
Oxidation: Benzylmalonate derivatives.
Reduction: Benzylmalonic acid esters.
Substitution: Various substituted benzylmalonic acids depending on the substituent introduced.
作用机制
The mechanism of action of benzylmalonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl groups and the benzyl group. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis.
相似化合物的比较
Malonic Acid: The parent compound of benzylmalonic acid, lacking the benzyl group.
Dimethylmalonic Acid: A derivative of malonic acid with two methyl groups.
Cyclobutane-1,1-dicarboxylic Acid: Another derivative of malonic acid with a cyclobutane ring.
Uniqueness of Benzylmalonic Acid: Benzylmalonic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.
属性
IUPAC Name |
2-benzylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJSNFTJMYIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210607 | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-75-1 | |
| Record name | Benzylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylmalonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzylmalonic acid?
A1: Benzylmalonic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []
Q2: Is there any spectroscopic data available for benzylmalonic acid?
A2: Yes, researchers have used techniques like 13C Nuclear Magnetic Resonance (NMR) [, ] to study the structure and behavior of benzylmalonic acid. Additionally, Fourier transform-infrared spectroscopy (FTIR) has been used to characterize hydrogen bonds and vibrational functional groups in the compound. [, ]
Q3: How does the crystal structure of benzylmalonic acid influence its properties?
A3: Benzylmalonic acid crystallizes in the Pbca space group, with molecules forming rows linked by hydrogen bonds. This arrangement contributes to the compound's stability and influences its dissolution and solubility properties. []
Q4: What is the thermal stability of benzylmalonic acid?
A4: Studies have examined the kinetics of benzylmalonic acid decarboxylation in various solvents at different temperatures. These investigations provide insights into its thermal stability and how it breaks down under heat. [, ]
Q5: Can benzylmalonic acid be activated for amide and ester synthesis?
A5: Yes, researchers have demonstrated that heating benzylmalonic acid in benzene with tris(methoxyphenyl)bismuthanes selectively activates it. This activation allows for coupling with amines and alcohols, producing amides and esters under neutral conditions. []
Q6: How does the presence of copper(II) impact the oxidative cyclization of benzylmalonic acid esters?
A6: Manganese(III)-mediated oxidative cyclization of benzylmalonic acid esters leads to various lactone products. The addition of copper(II) significantly influences the reaction's chemoselectivity by affecting the oxidation of different radical intermediates. []
Q7: Have computational methods been employed to study benzylmalonic acid?
A7: Yes, Density Functional Theory (DFT) calculations have been used to optimize the geometry of hydrogen-bonded liquid crystal complexes containing benzylmalonic acid. These simulations provide insights into the complex's electronic properties and intermolecular interactions. [, ]
Q8: How does modifying the structure of malonic acid derivatives impact their interaction with cerium(IV)?
A8: Studies comparing the oxidation kinetics of methyl-, ethyl-, and benzylmalonic acid by cerium(IV) reveal how the size and nature of the substituent affect the reaction rate. These findings provide valuable information about the structure-activity relationship. []
Q9: Are there ways to enhance the water solubility of benzylmalonic acid derivatives?
A9: Converting benzylmalonic acid derivatives into salts with alkali metal cations significantly improves their solubility in water. This approach facilitates their use in biological applications. []
Q10: What analytical techniques are used to quantify benzylmalonic acid?
A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying benzylmalonic acid in various matrices, including grape musts and wines. [] Researchers have also developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for sensitive detection of benzylmalonic acid in urine samples. []
Q11: Is there information about the environmental fate and effects of benzylmalonic acid?
A11: While specific data on the environmental impact of benzylmalonic acid might be limited, its structural similarity to other organic acids allows for some predictions regarding its potential for biodegradation and ecotoxicological effects.
Q12: What are some of the applications of benzylmalonic acid and its derivatives?
A12: Benzylmalonic acid derivatives have shown promising antiviral activity against HIV. [] Furthermore, the compound's ability to form complexes with metal ions like copper makes it useful for studying metal-organic interactions in biological systems. [] Researchers are also exploring its use in developing hydrogen-bonded liquid crystal complexes for potential applications in optoelectronic devices. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

